Cas no 312636-12-7 (N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(2-methoxyphenyl)-5-methyl-4-(p-tolyl)thiazol-2-amine
- 2-Thiazolamine, N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-
- AKOS000597276
- (2-Methoxy-phenyl)-(5-methyl-4-p-tolyl-thiazol-2-yl)-amine
- 312636-12-7
- N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- EU-0035818
- F0777-0900
-
- インチ: 1S/C18H18N2OS/c1-12-8-10-14(11-9-12)17-13(2)22-18(20-17)19-15-6-4-5-7-16(15)21-3/h4-11H,1-3H3,(H,19,20)
- InChIKey: PYKRCNFNESQNIA-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C2=CC=C(C)C=C2)N=C1NC1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 310.11398438g/mol
- どういたいしつりょう: 310.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
じっけんとくせい
- 密度みつど: 1.193±0.06 g/cm3(Predicted)
- ふってん: 461.4±47.0 °C(Predicted)
- 酸性度係数(pKa): 4.11±0.10(Predicted)
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0900-1mg |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
312636-12-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0777-0900-2mg |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
312636-12-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0777-0900-2μmol |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
312636-12-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0777-0900-4mg |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
312636-12-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0777-0900-3mg |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
312636-12-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
3. Book reviews
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amineに関する追加情報
Recent Advances in the Study of N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS: 312636-12-7)
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS: 312636-12-7) is a thiazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The presence of a thiazole ring, coupled with methoxy and methylphenyl substituents, suggests possible interactions with biological targets, making it a promising candidate for drug development.
Recent research has focused on elucidating the pharmacological properties of this compound. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, in vitro assays have shown that N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest its potential utility in the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, preliminary investigations have explored the compound's anticancer potential. Molecular docking studies have revealed that it can bind to key oncogenic targets, such as protein kinases involved in cell proliferation. While these results are promising, further in vivo studies are required to validate its efficacy and safety profile. The compound's ability to modulate multiple biological pathways highlights its versatility and underscores the need for comprehensive pharmacological evaluations.
The synthesis and optimization of N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine have also been areas of active research. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and purity, facilitating its use in biological studies. Moreover, structure-activity relationship (SAR) studies have identified key structural modifications that enhance its bioactivity, paving the way for the development of more potent analogs.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Future research should focus on optimizing the pharmacokinetic properties of this compound and conducting rigorous preclinical evaluations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential.
In conclusion, N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine represents a promising scaffold for drug discovery. Its diverse biological activities and synthetic accessibility make it a valuable candidate for further investigation. As research progresses, this compound may contribute to the development of new treatments for inflammatory diseases and cancer, addressing unmet medical needs in these areas.
312636-12-7 (N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine) 関連製品
- 2219353-65-6((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)
- 1215636-95-5(N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methoxybenzamide hydrochloride)
- 2229214-24-6(2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)
- 737001-67-1(N-propyl(tert-butoxy)carbohydrazide)
- 54-71-7(Pilocarpine hydrochloride)
- 1368848-66-1(2-(3,5-dichloro-2-methoxyphenyl)oxirane)
- 2138270-52-5(2-chloro-6-methoxy-3-methyl-4H-pyrido1,2-apyrimidin-4-one)
- 2169539-44-8(2-hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid)
- 22133-20-6(Methyl 3-Chloro-4-methylcarbanilate)
- 2097889-04-6(3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one)




